An In-Depth Technical Guide to Benzimidazole-Containing Benzamides: Focus on 4-(1H-Benzoimidazol-2-yl)benzamide
An In-Depth Technical Guide to Benzimidazole-Containing Benzamides: Focus on 4-(1H-Benzoimidazol-2-yl)benzamide
Introduction
The benzimidazole ring system is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Similarly, the benzamide functional group is a prevalent feature in many approved drugs, contributing to target binding and influencing pharmacokinetic properties.[2] The strategic combination of these two pharmacophores into a single molecular entity, such as 4-Benzoimidazol-1-yl-benzamide and its isomers, presents a compelling framework for the development of novel therapeutic agents.
This technical guide provides a detailed examination of the chemical structure, molecular properties, synthesis, and potential applications of these compounds. While the initial topic specified the 1-yl isomer, a comprehensive review of the scientific literature reveals a more extensive body of research on the 2-yl isomer, 4-(1H-benzo[d]imidazol-2-yl)benzamide. Therefore, this document will focus primarily on the latter as a representative and well-documented example of this chemical class, while providing available data for the 1-yl isomer for comparative purposes. The insights presented herein are intended to support researchers, scientists, and drug development professionals in their exploration of this promising class of molecules.
Section 1: Chemical Structure and Physicochemical Properties
The isomeric relationship between 4-(Benzoimidazol-1-yl)-benzamide and 4-(Benzoimidazol-2-yl)-benzamide is defined by the point of attachment between the benzamide and benzimidazole moieties. In the 1-yl isomer, the linkage is through one of the imidazole nitrogen atoms, whereas in the 2-yl isomer, the connection is via the C2 carbon of the imidazole ring. This structural difference significantly influences the molecule's geometry, electronic distribution, and potential for intermolecular interactions.
The key physicochemical properties of 4-(1H-benzo[d]imidazol-2-yl)benzamide are summarized in the table below, based on data from comprehensive chemical databases.[3]
| Property | Value | Source |
| IUPAC Name | 4-(1H-benzimidazol-2-yl)benzamide | |
| Molecular Formula | C₁₄H₁₁N₃O | [3] |
| Molecular Weight | 237.26 g/mol | [3] |
| CAS Number | 145855-32-9 | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)N | |
| InChIKey | XJJWAVHPIYRHNV-UHFFFAOYSA-N |
For the less-documented isomer, 4-Benzoimidazol-1-yl-benzamide, the primary identifier is its CAS Number.
| Property | Value | Source |
| Chemical Name | 4-Benzoimidazol-1-yl-benzamide | [4] |
| CAS Number | 220495-55-6 | [4][5] |
| Molecular Formula | C₁₄H₁₁N₃O | |
| Molecular Weight | 237.26 g/mol |
Section 2: Synthesis and Mechanistic Insights
The synthesis of the benzimidazole core is a well-established process in organic chemistry. The most common and direct route to forming 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic or thermal conditions.
Experimental Protocol: Synthesis of 4-(1H-benzo[d]imidazol-2yl)benzenamide
A validated method for synthesizing the title compound involves the direct condensation of o-phenylenediamine with p-aminobenzoic acid.[6] This approach is efficient and foundational for producing the core scaffold, from which further derivatives can be elaborated.
Step-by-Step Methodology:
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Reactant Preparation: Equimolar amounts of o-phenylenediamine and p-aminobenzoic acid are prepared.
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Condensation Reaction: The reactants are mixed, typically in the presence of a dehydrating agent or at an elevated temperature to facilitate the cyclocondensation reaction. The amino group of p-aminobenzoic acid is not the primary reactant in the cyclization but remains to form the final benzamide moiety. However, the literature describes a more precise synthesis starting from p-aminobenzoic acid to yield 4-(1H-benzo[d]imidazol-2yl)benzenamide[6].
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Mechanism Rationale: The reaction proceeds via a nucleophilic attack of one of the amino groups of o-phenylenediamine on the carboxyl group of p-aminobenzoic acid, forming a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, followed by aromatization, yields the stable benzimidazole ring.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is typically collected by filtration. Purification is achieved through recrystallization from an appropriate solvent to yield the final compound.
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Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques such as Thin-Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway for producing the core scaffold and its subsequent derivatization as described in the literature.[6]
Caption: Synthetic pathway for 4-(1H-benzo[d]imidazol-2-yl)benzamide and derivatives.
Section 3: Applications in Drug Discovery and Development
The benzimidazole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a multitude of biological targets. The incorporation of a benzamide tail provides additional vectors for molecular recognition and property modulation.
Antimicrobial and Antifungal Activity Research has demonstrated that derivatives of 4-(1H-benzo[d]imidazol-2yl)benzenamide possess significant biological activity.[6] Specifically, Schiff bases formed from this core structure, and their subsequent conversion to azetidin-2-one derivatives, have been investigated for their antimicrobial properties against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhosa.[6] Furthermore, antifungal activity has been observed against Aspergillus niger and Candida albicans.[6] This suggests that the 4-(1H-benzo[d]imidazol-2yl)benzamide core is a viable starting point for the development of new anti-infective agents.
Anticancer Potential The benzimidazole framework is a key component in several anticancer agents. Its planar structure allows for intercalation with DNA, and it can serve as a pharmacophore for inhibiting various kinases and enzymes crucial for tumor growth, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[7] While direct cytotoxic data for the parent compound is limited in the provided literature, the synthesis of related N-(1H-benzo[d]imidazol-2-yl)acetamides has yielded derivatives with potent anticancer activity against human liver (HepG2) and lung (A549) cancer cell lines.[7] This strongly supports the rationale for exploring 4-(1H-benzo[d]imidazol-2-yl)benzamide and its analogues as potential oncology therapeutics.
Other Bioactivities The versatility of the benzimidazole ring is extensive. Various derivatives have been reported to exhibit a wide range of bioactivities, including analgesic, anti-inflammatory, antiviral, and antihypertensive properties.[1] This broad biological profile underscores the utility of the 4-(1H-benzo[d]imidazol-2-yl)benzamide scaffold as a template for generating diverse compound libraries aimed at multiple therapeutic targets.
Conclusion and Future Outlook
4-(1H-benzo[d]imidazol-2-yl)benzamide is a well-characterized molecule with a straightforward synthesis and a molecular architecture that is highly relevant to modern drug discovery. Its proven value as a scaffold for generating antimicrobial and potentially anticancer agents makes it a molecule of significant interest.
Future research should focus on several key areas:
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Synthesis and Evaluation of the 1-yl Isomer: A thorough investigation into the synthesis and biological activity of 4-Benzoimidazol-1-yl-benzamide is warranted to provide a comparative analysis against the well-documented 2-yl isomer.
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Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the benzamide nitrogen, the benzimidazole nitrogen, and the aromatic rings of the core structure will be crucial for optimizing potency and selectivity for specific biological targets.
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Exploration of New Therapeutic Areas: Given the broad bioactivity of benzimidazoles, screening this scaffold against other target classes, such as those involved in neurodegenerative or metabolic diseases, could unveil novel therapeutic opportunities.
By leveraging the established chemical principles and biological potential outlined in this guide, researchers are well-equipped to further exploit the therapeutic promise of the benzimidazole-benzamide framework.
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4-(1H-Benzo[d]imidazol-2-yl)benzamide. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. National Center for Biotechnology Information. [Link]
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Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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